5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic organic compound containing both a 1,2,4-oxadiazole ring and a fluorinated benzene ring. While not found in nature, it serves as a key building block in the synthesis of various biologically active compounds. Notably, it acts as a crucial intermediate in the preparation of Azilsartan, an angiotensin II receptor blocker used to treat hypertension. []
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine is a compound classified under the oxadiazole family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which enhances its reactivity and biological properties. The compound's IUPAC name is 5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine, and its chemical structure is represented by the molecular formula with a CAS number of 1342422-95-0.
The synthesis of 5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine typically involves cyclization reactions of appropriate precursors. Various methods have been explored in the literature:
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The presence of the fluorine atom on the phenyl ring contributes to its unique electronic properties. The InChI key for this compound is LQFDQXJDLOGJLV-UHFFFAOYSA-N, which aids in its identification in chemical databases.
The reactivity of 5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine has been explored in various chemical reactions:
The mechanism of action for compounds like 5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine often involves interaction with biological targets such as enzymes or receptors within cells. For instance:
The physical and chemical properties of 5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine are crucial for its application in research:
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine has several scientific applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its pharmacological potential began to emerge. The 1960s marked a pivotal milestone with the introduction of oxolamine as the first FDA-approved 1,2,4-oxadiazole-containing drug, utilized as a cough suppressant due to its antitussive properties [1] [5]. Over subsequent decades, this scaffold evolved into a privileged structure in medicinal chemistry, evidenced by the development of prenoxdiazine (respiratory agent), fasiplon (anxiolytic), and pleconaril (antiviral) [1]. The 2011 discovery of phidianidines A and B—naturally occurring 1,2,4-oxadiazole alkaloids from the sea slug Phidiana militaris—further highlighted the scaffold’s biological relevance, exhibiting cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors [5]. By 2020, research interest in 1,2,4-oxadiazoles had doubled compared to 2005, driven by their versatility in addressing multifactorial diseases like cancer, neurodegenerative disorders, and antimicrobial resistance [5] [10].
Table 1: Milestones in 1,2,4-Oxadiazole-Based Drug Development
Compound | Approval/Discovery Era | Therapeutic Application | Key Biological Activities |
---|---|---|---|
Oxolamine | 1960s | Antitussive | Cough suppression via peripheral airway sensors |
Prenoxdiazine | 1970s | Respiratory disorders | Bronchospasm relief |
Pleconaril | Early 2000s | Antiviral | Enterovirus inhibition via capsid binding |
Ataluren | 2011 | Duchenne muscular dystrophy | Read-through of nonsense mutations |
Phidianidine A/B | 2011 | Cytotoxic/Agonist | PTP1B/CXCR4 modulation, tumor cell line inhibition |
The 1,2,4-oxadiazole ring’s value in drug design stems from its role as a bioisostere for ester and amide functionalities. This heterocycle mimics the spatial and electronic properties of carbonyl groups but offers superior metabolic stability by resisting enzymatic hydrolysis—a critical limitation of peptides and ester-containing drugs [2] [10]. Key attributes include:
This bioisosteric utility is exemplified in anti-Alzheimer’s agents where 1,2,4-oxadiazoles replace labile ester groups in AChE inhibitors. For instance, derivatives like 5a-c exhibit IC₅₀ values of 0.00098–0.07920 µM against AChE—up to 125-fold more potent than donepezil—attributed to stable target engagement at the catalytic anionic site (CAS) and peripheral anionic site (PAS) [10].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low | High | Extended half-life, reduced dosing frequency |
Dipole Moment | ~1.5–1.9 D | ~2.8–3.2 D | Enhanced polar interactions with target residues |
π-Orbital Delocalization | Localized | Delocalized | Improved binding affinity via charge transfer |
Hydrolytic Resistance | Susceptible | Resistant | Maintained efficacy in physiological environments |
The strategic incorporation of fluorinated aryl groups—particularly at the C(5) position of 1,2,4-oxadiazoles—optimizes pharmacokinetic and pharmacodynamic properties through three primary mechanisms:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3